(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a bromine atom and a methoxy group attached to a phenyl ring. The compound is of interest in various fields of research due to its potential biological activity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using a methoxide ion.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution may yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block in organic synthesis and as a chiral auxiliary.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for developing pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Methyl-2-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
The presence of the bromine atom in (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The specific electronic and steric effects of the bromine atom can influence the compound’s interactions and reactivity.
Properties
Molecular Formula |
C9H13BrClNO |
---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
MKVRNERZPHADNU-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)OC)N.Cl |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)N.Cl |
Origin of Product |
United States |
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